Product packaging for 3-Formylbenzenesulfonyl chloride(Cat. No.:CAS No. 53460-88-1)

3-Formylbenzenesulfonyl chloride

Cat. No.: B3143692
CAS No.: 53460-88-1
M. Wt: 204.63 g/mol
InChI Key: VXITZYGVHSIVEQ-UHFFFAOYSA-N
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Description

3-Formylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClO3S and its molecular weight is 204.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO3S B3143692 3-Formylbenzenesulfonyl chloride CAS No. 53460-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXITZYGVHSIVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53460-88-1
Record name 3-formylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Formylbenzenesulfonyl Chloride: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, possessing both a reactive sulfonyl chloride and a formyl group, makes it a valuable building block for the synthesis of a variety of complex organic molecules, including notable pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published in readily accessible literature, its fundamental properties can be summarized. Further experimental determination of properties such as melting and boiling points is recommended for precise applications.

PropertyValueSource
CAS Number 53460-88-1[1]
Molecular Formula C₇H₅ClO₃S[1]
Molecular Weight 204.63 g/mol [1]
Appearance Not specified in literature (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents and reactive with protic solvents like water and alcohols.General knowledge of sulfonyl chlorides

Synthesis of this compound

The synthesis of this compound presents a notable chemical challenge due to the sensitivity of the formyl group to the harsh conditions of direct chlorosulfonation. A successful synthetic strategy involves the protection of the aldehyde functionality, followed by chlorosulfonation and subsequent deprotection. A key method described in the literature utilizes the formation of a bisulfite adduct to temporarily protect the aldehyde.

Experimental Protocol: Synthesis via Bisulfite Adduct Protection

This protocol is adapted from the general method described for the synthesis of this compound derivatives.

Materials:

  • 3-Formylbenzaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Chlorosulfonic acid (ClSO₃H)

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Protection of the Aldehyde:

    • Dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add a saturated aqueous solution of sodium bisulfite dropwise with stirring.

    • Continue stirring until the precipitation of the white bisulfite adduct is complete.

    • Filter the precipitate, wash with cold water and then with a small amount of a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Chlorosulfonation:

    • In a flask equipped with a stirrer and a dropping funnel, carefully add the dried bisulfite adduct to an excess of chlorosulfonic acid at a low temperature (0-5 °C), maintained with an ice bath.

    • Stir the mixture at this temperature for a specified period to allow for the chlorosulfonation reaction to proceed.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • The product, this compound, will precipitate as a solid.

    • Filter the solid product, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.

  • Purification:

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_protection Step 1: Aldehyde Protection cluster_chlorosulfonation Step 2: Chlorosulfonation cluster_workup Step 3: Work-up & Deprotection 3-Formylbenzaldehyde 3-Formylbenzaldehyde Bisulfite Adduct Bisulfite Adduct 3-Formylbenzaldehyde->Bisulfite Adduct  + NaHSO₃ Chlorosulfonated Intermediate Chlorosulfonated Intermediate Bisulfite Adduct->Chlorosulfonated Intermediate  + ClSO₃H This compound This compound Chlorosulfonated Intermediate->this compound  + H₂O (ice)

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities of its two reactive groups:

  • Sulfonyl Chloride Group: This group is a potent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is the cornerstone of its utility in building more complex molecules. The reactivity of the sulfonyl chloride can be influenced by the electron-withdrawing nature of the formyl group, which may enhance its electrophilicity compared to unsubstituted benzenesulfonyl chloride.

  • Formyl (Aldehyde) Group: The aldehyde group can undergo a wide range of classical organic reactions. These include nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., aldol, Wittig). The presence of the electron-withdrawing sulfonyl chloride group at the meta position will influence the reactivity of the aldehyde.

The bifunctional nature of this molecule allows for sequential or orthogonal reactions, providing a versatile platform for synthetic chemists.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a sulfonamide linkage while providing a handle for further chemical modification through the formyl group is highly valuable.

  • Belinostat (HDAC Inhibitor): This anticancer drug, used for the treatment of peripheral T-cell lymphoma, incorporates a sulfonamide linkage derived from a substituted benzenesulfonyl chloride. The synthetic route to Belinostat utilizes a derivative of this compound.

  • Sildenafil (PDE5 Inhibitor): The well-known drug for erectile dysfunction, Sildenafil, also features a sulfonamide group. The synthesis of Sildenafil involves the use of a substituted benzenesulfonyl chloride, highlighting the importance of this class of reagents in accessing complex heterocyclic scaffolds present in many drugs.

Signaling Pathways of Derivatives

While this compound itself is a synthetic intermediate and not typically studied for direct biological activity, its derivatives are designed to interact with specific biological targets and modulate signaling pathways.

SignalingPathways cluster_belinostat Belinostat (HDAC Inhibitor) cluster_sildenafil Sildenafil (PDE5 Inhibitor) Belinostat Belinostat HDACs HDACs Belinostat->HDACs Inhibits Gene Expression Gene Expression Belinostat->Gene Expression Promotes Histone Deacetylation Histone Deacetylation HDACs->Histone Deacetylation Catalyzes Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Leads to Gene Silencing Gene Silencing Chromatin Condensation->Gene Silencing Results in Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 Inhibits Increased cGMP levels Increased cGMP levels Sildenafil->Increased cGMP levels Promotes cGMP Degradation cGMP Degradation PDE5->cGMP Degradation Catalyzes Reduced cGMP levels Reduced cGMP levels cGMP Degradation->Reduced cGMP levels Leads to Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP levels->Smooth Muscle Relaxation Induces 3-Formylbenzenesulfonyl_chloride 3-Formylbenzenesulfonyl_chloride 3-Formylbenzenesulfonyl_chloride->Belinostat Precursor to 3-Formylbenzenesulfonyl_chloride->Sildenafil Precursor to

Caption: Role of derivatives in signaling pathways.

Safety and Handling

  • Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.

  • Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. Its bifunctional nature allows for the introduction of a sulfonamide moiety and further derivatization via the aldehyde group. While a robust synthetic method has been developed to overcome the inherent reactivity challenges, a comprehensive public dataset of its physical and spectral properties is currently lacking. Further characterization of this important intermediate would be beneficial for the scientific community. Researchers and drug development professionals are encouraged to consider the synthetic potential of this compound while exercising appropriate safety precautions during its handling and use.

References

Physical properties of 3-Formylbenzenesulfonyl chloride (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 3-Formylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Physical Properties

Physical PropertyPredicted Value
Melting PointData not available
Boiling PointApproximately 333.9°C at 760 mmHg

It is important to note that these are predicted values and should be confirmed through experimental determination.

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound such as this compound can be determined using the capillary method, which is a standard technique recognized by pharmacopeias.[1]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.[2]

  • Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[3][4]

  • Heating: The sample is heated at a controlled, slow rate, typically around 2°C per minute, to ensure thermal equilibrium.[3][4]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result DrySample Dry Sample PowderSample Powder Sample DrySample->PowderSample PackCapillary Pack Capillary Tube PowderSample->PackCapillary PlaceInApparatus Place in Apparatus PackCapillary->PlaceInApparatus Transfer HeatSlowly Heat Slowly (2°C/min) PlaceInApparatus->HeatSlowly ObserveMelting Observe Melting Range HeatSlowly->ObserveMelting RecordTemperatures Record T_start and T_end ObserveMelting->RecordTemperatures PurityCheck Assess Purity RecordTemperatures->PurityCheck

Diagram 1: Experimental workflow for melting point determination.
Determination of Boiling Point

For a liquid compound, the boiling point can be determined using several methods, including the Thiele tube method or by distillation.[5][6]

Methodology (Thiele Tube):

  • Sample Preparation: A small volume of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

  • Observation: As the sample heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[5][7]

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_result Result FillTube Fill Test Tube InvertCapillary Invert Capillary FillTube->InvertCapillary AttachToThermometer Attach to Thermometer InvertCapillary->AttachToThermometer Assemble HeatGently Heat Side Arm AttachToThermometer->HeatGently ObserveBubbles Observe Bubble Stream HeatGently->ObserveBubbles CoolAndObserve Cool and Observe Re-entry ObserveBubbles->CoolAndObserve RecordTemperature Record Boiling Point CoolAndObserve->RecordTemperature BoilingPoint Boiling Point RecordTemperature->BoilingPoint

Diagram 2: Experimental workflow for boiling point determination using a Thiele tube.

Synthesis and Applications

This compound is a valuable synthetic building block in the pharmaceutical industry. A key synthetic route involves the conversion of the corresponding benzaldehyde to an aldehyde bisulfite adduct, followed by a two-stage reaction with chlorosulfonic acid in the presence of sodium sulfate.

This intermediate is notably used in the synthesis of Belinostat, an anticancer drug, and Sildenafil, a drug used to treat erectile dysfunction. The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides, which are common moieties in biologically active molecules.

While this compound itself is not known to have a direct biological signaling role, its importance lies in its ability to serve as a precursor to compounds that modulate specific biological pathways. For instance, Belinostat is a histone deacetylase (HDAC) inhibitor, and its mechanism of action involves the alteration of chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

SynthesisAndApplication cluster_synthesis Synthesis cluster_application Application cluster_pathway Biological Pathway Modulation Benzaldehyde 3-Formylbenzaldehyde BisulfiteAdduct Aldehyde Bisulfite Adduct Benzaldehyde->BisulfiteAdduct NaHSO3 SulfonylChloride 3-Formylbenzenesulfonyl Chloride BisulfiteAdduct->SulfonylChloride HSO3Cl, Na2SO4 Belinostat Belinostat (HDAC Inhibitor) SulfonylChloride->Belinostat Further Synthesis Sildenafil Sildenafil (PDE5 Inhibitor) SulfonylChloride->Sildenafil Further Synthesis HDAC_Pathway Histone Deacetylation Belinostat->HDAC_Pathway Inhibits PDE5_Pathway cGMP-specific phosphodiesterase type 5 Sildenafil->PDE5_Pathway Inhibits

Diagram 3: Synthesis of this compound and its application in drug synthesis.

References

An In-Depth Technical Guide to 3-Formylbenzenesulfonyl Chloride: Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 3-formylbenzenesulfonyl chloride, a versatile bifunctional reagent with significant applications in synthetic chemistry and drug discovery. The presence of both a reactive sulfonyl chloride and a formyl group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules.

Core Properties and Stability

General Handling and Storage Recommendations:

ConditionRecommendation
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Moisture Avoid contact with water and humid air.[1][2]
Temperature Store in a cool, dry place.
Incompatibilities Keep away from strong bases, oxidizing agents, and nucleophiles.[1]

Reactivity Profile

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups: the sulfonyl chloride and the aldehyde.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.

The reaction with primary and secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides. This reaction, often referred to as the Hinsberg test for amines, proceeds readily.[4][5] The resulting sulfonamides are important structural motifs in a wide range of pharmaceuticals.[6][7][8]

A general experimental protocol for the synthesis of a sulfonamide derivative is as follows:

Experimental Protocol: Synthesis of N-Aryl-3-formylbenzenesulfonamide

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1-1.2 equivalents) dropwise to the solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

In the presence of water, this compound will hydrolyze to form 3-formylbenzenesulfonic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on substituted benzenesulfonyl chlorides indicate that the reaction proceeds via an SN2 mechanism.[9][10]

Reactions of the Aldehyde Group

The formyl group offers a versatile handle for a variety of chemical transformations, including reduction to an alcohol and oxidation to a carboxylic acid.

The aldehyde can be selectively reduced to a primary alcohol, 3-(hydroxymethyl)benzenesulfonyl chloride, using mild reducing agents such as sodium borohydride (NaBH₄).[4][5][11]

Experimental Protocol: Reduction of this compound

  • Dissolve this compound (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Carefully quench the reaction by the slow addition of water or dilute acid to decompose excess NaBH₄.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography if necessary.

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(chlorosulfonyl)benzoic acid, using various oxidizing agents. Mild conditions are preferable to avoid unwanted side reactions. A common and effective method is the Pinnick oxidation using sodium chlorite.[10][12][13]

Experimental Protocol: Oxidation of this compound

  • Dissolve this compound (1 equivalent) in a mixture of tert-butanol and water.

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Add a scavenger for hypochlorite, such as 2-methyl-2-butene.

  • Slowly add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in water, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

Applications in Drug Discovery and Development

The dual reactivity of this compound makes it a valuable scaffold in medicinal chemistry. The sulfonamide group is a key feature in many classes of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[6][8] The formyl group can be used as a synthetic handle to introduce further diversity or as a pharmacophore itself, for example, in the design of targeted covalent inhibitors.[13][14]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been explored as inhibitors of various enzymes. For instance, sulfonamide-containing compounds are known to target kinases and proteases.[12][15] The aldehyde functionality can form reversible covalent bonds with nucleophilic residues, such as cysteine or lysine, in an enzyme's active site, a strategy employed in the development of targeted covalent inhibitors.[16]

The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide-based inhibitor library starting from this compound and its subsequent evaluation.

G start 3-Formylbenzenesulfonyl Chloride synthesis Sulfonamide Synthesis (Hinsberg Reaction) start->synthesis amine_library Amine Library (Primary & Secondary) amine_library->synthesis library Sulfonamide Library synthesis->library screening High-Throughput Screening (HTS) library->screening formyl_mod Formyl Group Modification library->formyl_mod hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate reduction Reduction to Alcohol formyl_mod->reduction oxidation Oxidation to Carboxylic Acid formyl_mod->oxidation further_derivatization Further Derivatization reduction->further_derivatization oxidation->further_derivatization further_derivatization->lead_opt

Workflow for Sulfonamide Inhibitor Discovery

This workflow begins with the synthesis of a diverse library of sulfonamides from this compound. This library is then subjected to high-throughput screening to identify initial "hit" compounds with desired biological activity. Promising hits undergo lead optimization, which may involve further modification of the formyl group (e.g., reduction or oxidation) to explore structure-activity relationships (SAR) and improve properties like potency, selectivity, and pharmacokinetics, ultimately leading to a preclinical candidate.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular scaffolds. A thorough understanding of its stability and reactivity is crucial for its effective utilization in the laboratory and in the development of new therapeutic agents. While specific quantitative data for this particular compound is limited, a robust understanding of its chemical behavior can be derived from the extensive literature on related aromatic sulfonyl chlorides.

References

Spectroscopic Analysis of 3-Formylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a formyl (aldehyde) group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The sulfonyl chloride moiety can readily react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, while the aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations.

Accurate characterization of this compound is crucial for its effective use in research and development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.4t1HAromatic proton (H-2)
~8.2dt1HAromatic proton (H-4 or H-6)
~8.1dt1HAromatic proton (H-6 or H-4)
~7.8t1HAromatic proton (H-5)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbon (-CHO)
~145Aromatic carbon (C-1, attached to SO₂Cl)
~138Aromatic carbon (C-3, attached to CHO)
~135Aromatic carbon (C-5)
~132Aromatic carbon (C-6)
~130Aromatic carbon (C-4)
~128Aromatic carbon (C-2)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1710StrongAldehyde C=O stretch
~1600, ~1475Medium-WeakAromatic C=C stretch
~1380StrongAsymmetric SO₂ stretch
~1180StrongSymmetric SO₂ stretch
~800-700StrongAromatic C-H out-of-plane bend
~600MediumC-S stretch
~550MediumS-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
204/206[M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
175[M - CHO]⁺
169[M - Cl]⁺
141[M - SO₂]⁺
105[C₆H₄CHO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.[1]

    • Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2]

    • Cap the NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

    • Acquire the ¹H NMR spectrum. Typically, a single scan is sufficient for a sample of this concentration.[3]

    • For ¹³C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[4]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a solid sample, a direct insertion probe or a suitable ionization technique that can handle solids is used. Electron Ionization (EI) is a common method.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Data Acquisition :

    • The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

    • In EI, the sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV).[5]

    • This causes the molecules to ionize and fragment.

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Connectivity and Proton/Carbon Environment NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive spectroscopic analysis provides a detailed electronic and structural fingerprint of this compound, which is indispensable for its quality control and for understanding its reactivity in various chemical transformations.

References

The Electrophilicity of the Sulfonyl Chloride Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its potent electrophilicity which enables the formation of sulfonamides, sulfonate esters, and sulfones. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of sulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Electronic Structure and Electrophilicity of Sulfonyl Chlorides

The high electrophilicity of the sulfonyl chloride group stems from the electronic properties of the sulfur atom, which is in a high oxidation state (+6). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density. This creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.[1][2] The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

The general structure of a sulfonyl chloride is depicted below:

G cluster_0 General Structure of a Sulfonyl Chloride S S O1 O S->O1 O O2 O S->O2 O Cl Cl S->Cl Cl R R S->R R

Caption: General chemical structure of a sulfonyl chloride.

Factors Influencing Electrophilicity

The reactivity of a sulfonyl chloride can be finely tuned by altering the electronic and steric properties of the 'R' group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the 'R' group increase the partial positive charge on the sulfur atom, thereby enhancing the electrophilicity and increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[3][4] This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is observed, indicating that electron-withdrawing substituents accelerate the reaction.[4][5]

  • Steric Effects: While electronic effects are often dominant, steric hindrance around the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. However, in some cases, ortho-alkyl substituents on an aromatic ring can surprisingly accelerate the reaction. This "steric acceleration" is attributed to the relief of steric strain in the transition state.[6]

  • Nature of the Nucleophile: The rate and outcome of the reaction are also highly dependent on the nature of the nucleophile. Stronger nucleophiles, such as primary and secondary amines, react more readily than weaker nucleophiles like alcohols or water.

  • Solvent Effects: The solvent can play a crucial role in the reaction mechanism and rate. Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction.[7] The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent.

Quantitative Data on Sulfonyl Chloride Reactivity

The following tables summarize key quantitative data related to the electrophilicity of sulfonyl chlorides.

Table 1: Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

Substituent (X) in X-C₆H₄SO₂ClRate Constant (k) x 10³ s⁻¹Reference
p-OCH₃1.25[7]
p-CH₃2.50[7]
H3.33[7]
p-Br6.67[7]
m-NO₂16.7[4]
p-NO₂25.0[4][7]

Table 2: Hammett Correlation for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides

Reactionρ valueReference
Alkaline Hydrolysis in Water+1.564[4]
Chloride-Chloride Exchange+2.02[5]

Key Reactions and Mechanisms

Sulfonyl chlorides participate in a variety of important chemical transformations. The two primary reaction pathways are nucleophilic substitution and elimination-addition.

Nucleophilic Substitution (SN2-like Mechanism)

This is the most common reaction pathway for sulfonyl chlorides. A nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reaction generally proceeds through a concerted Sₙ2-like mechanism, involving a trigonal bipyramidal transition state.[7]

G Reactants R-SO₂Cl + Nu⁻ TransitionState [Nu---SO₂(R)---Cl]⁻ (Trigonal Bipyramidal Transition State) Reactants->TransitionState Nucleophilic Attack Products R-SO₂-Nu + Cl⁻ TransitionState->Products Chloride Departure

Caption: Sₙ2-like mechanism for nucleophilic substitution on a sulfonyl chloride.

Elimination-Addition (Sulfene Formation)

For alkanesulfonyl chlorides bearing an α-hydrogen, an alternative mechanism involving the formation of a highly reactive sulfene intermediate can occur, particularly in the presence of a strong base. The base abstracts an α-proton, leading to the elimination of HCl and the formation of the sulfene, which is then rapidly trapped by a nucleophile.

G Start R-CH₂-SO₂Cl Sulfene [R-CH=SO₂] (Sulfene Intermediate) Start->Sulfene Base, -HCl Product R-CH(Nu)-SO₂H Sulfene->Product + Nucleophile (e.g., H₂O)

Caption: Elimination-addition mechanism via a sulfene intermediate.

Experimental Protocols

The following are detailed methodologies for two common reactions involving sulfonyl chlorides.

Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol describes the general procedure for the synthesis of N-benzyl-p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Add the benzylamine/triethylamine solution dropwise to the cooled p-toluenesulfonyl chloride solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[8][9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

G Start Dissolve TsCl in DCM Cool Cool to 0°C Start->Cool Add_Amine Add Amine solution dropwise Cool->Add_Amine Prepare_Amine Prepare Benzylamine/TEA solution in DCM Prepare_Amine->Add_Amine React Stir at room temperature (2-4h) Add_Amine->React Workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) React->Workup Dry Dry organic layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify

Caption: Experimental workflow for the synthesis of a sulfonamide.

Tosylation of an Alcohol

This protocol outlines the general procedure for the conversion of an alcohol to a tosylate.[10][11]

Materials:

  • Alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ice-cold water

  • 1 M Copper (II) sulfate solution (if using pyridine)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution. If not using pyridine as the solvent, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).[10]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight or until TLC analysis indicates the consumption of the starting alcohol.[10]

  • Quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • If pyridine was used as the solvent, wash the organic layer with 1 M copper (II) sulfate solution until the blue color persists in the aqueous layer to remove residual pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude tosylate is often used in the next step without further purification, but can be purified by chromatography if necessary.

G Start Dissolve Alcohol in DCM/Pyridine Cool Cool to 0°C Start->Cool Add_TsCl Add TsCl (and TEA/DMAP if needed) Cool->Add_TsCl React Stir (0°C to RT) Add_TsCl->React Quench Quench with ice-water React->Quench Extract Separate layers Quench->Extract Wash Wash organic layer (CuSO₄ if pyridine, H₂O, Brine) Extract->Wash Dry Dry organic layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Caption: Experimental workflow for the tosylation of an alcohol.

Conclusion

The sulfonyl chloride group is a powerful and versatile electrophile in organic synthesis. A thorough understanding of its electronic properties, the factors influencing its reactivity, and the various reaction mechanisms it can undergo is crucial for its effective application in the design and synthesis of novel molecules, particularly in the field of drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important functional group.

References

Methodological & Application

Synthesis of 3-Formylbenzenesulfonyl Chloride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-formylbenzenesulfonyl chloride from 3-formylbenzaldehyde. The protocol is based on established chemical literature, offering a reliable method for obtaining this versatile building block crucial in the development of various pharmaceutical agents.

Application Notes

This compound is a key intermediate in organic synthesis, particularly in medicinal chemistry. The presence of both a reactive sulfonyl chloride and an aldehyde group allows for sequential or orthogonal functionalization. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists. The aldehyde can be used in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the sulfonyl chloride readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functionalities. Careful control of reaction conditions allows for selective transformation of one functional group in the presence of the other.

The synthetic route described herein proceeds via a two-step process. The first step involves the protection of the aldehyde group as a sodium bisulfite adduct. This strategy prevents unwanted side reactions of the aldehyde during the subsequent chlorosulfonation of the aromatic ring. The second step is the direct chlorosulfonation of the bisulfite adduct using chlorosulfonic acid to introduce the sulfonyl chloride group at the meta-position relative to the formyl group. This is followed by the regeneration of the aldehyde upon work-up.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Bisulfite Adduct Formation cluster_1 Step 2: Chlorosulfonation Start 3-Formylbenzaldehyde Reaction1 Stir at 40°C Start->Reaction1 Reagent1 Sodium Bisulfite (in Ethanol/Water) Reagent1->Reaction1 Product1 3-Formylbenzaldehyde Sodium Bisulfite Adduct Reaction1->Product1 Reaction2 Two-Stage Reaction: 1. 50°C 2. 30°C Product1->Reaction2 Reagent2 Chlorosulfonic Acid Sodium Sulfate Chloroform Reagent2->Reaction2 Workup Work-up & Purification Reaction2->Workup FinalProduct 3-Formylbenzenesulfonyl Chloride Workup->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Formylbenzaldehyde Sodium Bisulfite Adduct

This protocol is based on a general procedure for the formation of aldehyde bisulfite adducts.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzaldehyde (1.0 eq) with a solution of sodium bisulfite (1.05 eq) in a 3:1 mixture of ethanol and water.

  • Heat the reaction mixture to 40°C and stir vigorously.

  • Continue stirring at 40°C for 2-3 hours, during which time a white precipitate of the bisulfite adduct will form.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • Dry the white solid under vacuum to a constant weight to yield the 3-formylbenzaldehyde sodium bisulfite adduct.

Step 2: Synthesis of this compound

This protocol is adapted from the work of Bao, X. et al., Synthesis 2017, 49 , 3273-3278.[1][2]

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 3-formylbenzaldehyde sodium bisulfite adduct (1.0 eq) and anhydrous sodium sulfate (1.5 eq).

  • Add anhydrous chloroform to the flask to form a suspension.

  • Cool the suspension in an ice bath and slowly add chlorosulfonic acid (1.3 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 6 hours.

  • Cool the mixture back down in an ice bath and slowly add an additional portion of chlorosulfonic acid (4.5 eq) dropwise.

  • Allow the reaction to warm to 30°C and stir for an additional 4.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Formylbenzaldehyde
Intermediate 3-Formylbenzaldehyde Sodium Bisulfite Adduct
Final Product This compound
Yield (Step 2) 50-53% (reported)
Reaction Temperature (Stage 1) 50°C
Reaction Time (Stage 1) 6 hours
Reaction Temperature (Stage 2) 30°C
Reaction Time (Stage 2) 4.5 hours
Purification Method Column Chromatography

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear two-step chemical transformation as depicted in the workflow diagram. The key logical step is the use of a protecting group strategy (bisulfite adduct formation) to enable the selective chemical modification (chlorosulfonation) of the aromatic ring without interference from the aldehyde functionality.

References

Application Notes and Protocols: Synthesis and Utility of 3-Formylbenzenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sulfonamides using 3-formylbenzenesulfonyl chloride. This document includes detailed experimental protocols, potential applications in drug discovery, and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of novel sulfonamide derivatives. The presence of both a reactive sulfonyl chloride group and a formyl (-CHO) group allows for a dual approach to molecular design. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the stable sulfonamide linkage, a pharmacophore present in a wide array of therapeutic agents. The formyl group provides a handle for further chemical modifications, such as the formation of Schiff bases, reductive amination to introduce secondary or tertiary amines, or oxidation to a carboxylic acid, enabling the creation of diverse chemical libraries for drug discovery and development.

Sulfonamides derived from this compound are of particular interest due to their potential biological activities. The incorporation of a benzaldehyde moiety into the sulfonamide scaffold has been associated with various pharmacological effects, including antimicrobial and enzyme inhibitory activities.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the literature, the following table provides a template for researchers to document their findings. The yields are expected to be good to excellent, contingent on the nucleophilicity and steric hindrance of the amine used.

EntryAmine SubstrateProductReaction ConditionsYield (%)Melting Point (°C)
1AnilineN-(phenyl)-3-formylbenzenesulfonamidePyridine, DCM, 0 °C to rt, 12 hData not availableData not available
2BenzylamineN-(benzyl)-3-formylbenzenesulfonamidePyridine, DCM, 0 °C to rt, 12 hData not availableData not available
3Glycine methyl esterMethyl 2-(3-formylphenylsulfonamido)acetateEt3N, DCM, 0 °C to rt, 12 hData not availableData not available
4Piperidine1-(3-formylphenylsulfonyl)piperidinePyridine, DCM, 0 °C to rt, 12 hData not availableData not available

Researchers are encouraged to populate this table with their experimental data.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-formylbenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (or Triethylamine, Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq.) to the solution and stir for 5 minutes.

  • Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-formylbenzenesulfonamide.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of this compound from 3-Formylbenzaldehyde

This protocol is based on a reported two-stage reaction involving the formation of an aldehyde bisulfite adduct.[1]

Materials:

  • 3-Formylbenzaldehyde

  • Sodium bisulfite (NaHSO3)

  • Sodium sulfate (Na2SO4)

  • Chlorosulfonic acid (ClSO3H)

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice bath

  • Filtration apparatus

Procedure:

Stage 1: Formation of the Bisulfite Adduct

  • Prepare a saturated solution of sodium bisulfite in water.

  • Add 3-formylbenzaldehyde to the sodium bisulfite solution and stir vigorously.

  • The aldehyde bisulfite adduct will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water and then ethanol.

  • Dry the adduct under vacuum.

Stage 2: Chlorosulfonation

  • In a fume hood, carefully add the dried bisulfite adduct portion-wise to an excess of chlorosulfonic acid at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The crude 3-formylbenzenesulfonic acid will precipitate. Collect it by filtration and wash with ice-cold water.

  • To convert the sulfonic acid to the sulfonyl chloride, treat the crude product with thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Sulfonamide Synthesis start Start: Amine and this compound dissolve_amine Dissolve Amine in Anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_base Add Pyridine/Et3N cool->add_base reaction React at 0 °C to Room Temperature add_base->reaction dissolve_sulfonyl_chloride Dissolve this compound in DCM dissolve_sulfonyl_chloride->reaction quench Quench with 1 M HCl reaction->quench workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) quench->workup dry Dry with Na2SO4/MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: N-Substituted-3-formylbenzenesulfonamide purify->product signaling_pathway cluster_pathway Carbonic Anhydrase Inhibition Pathway inhibitor 3-Formylbenzenesulfonamide Derivative ca Carbonic Anhydrase (CA) inhibitor->ca Inhibition reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- physiological_effect Altered pH Homeostasis (e.g., in tumor microenvironment)

References

Application Notes and Protocols: 3-Formylbenzenesulfonyl Chloride as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates both a reactive sulfonyl chloride moiety and a formyl group. The sulfonyl chloride allows for the facile synthesis of a wide array of sulfonamide derivatives through reaction with various amines. The formyl group provides a handle for further chemical modifications, such as the formation of Schiff bases, the synthesis of heterocyclic rings like pyrazoles, or reduction to a benzyl alcohol for further derivatization. This unique combination of reactive sites allows for the creation of diverse molecular scaffolds with a wide range of biological activities. Sulfonamides are a well-established class of therapeutic agents with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] The strategic incorporation of a formyl group at the meta-position of the benzenesulfonyl chloride core opens up new avenues for the design and synthesis of novel bioactive compounds.

Applications of this compound in Bioactive Compound Synthesis

The dual reactivity of this compound makes it a versatile starting material for the synthesis of various classes of bioactive compounds.

  • Schiff Base Derivatives: The formyl group can readily undergo condensation with primary amines to form Schiff bases (imines). Sulfonamide-containing Schiff bases have been reported to exhibit significant antimicrobial and anticancer activities.[2][3] The imine linkage can be crucial for biological activity and allows for the introduction of diverse substituents to modulate the pharmacological profile.

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[4][5] By derivatizing this compound, novel CA inhibitors with potential applications in cancer and other diseases can be developed.

  • Heterocyclic Compounds: The formyl group serves as a convenient precursor for the synthesis of various heterocyclic systems. For instance, it can be condensed with hydrazines to form pyrazole derivatives.[6][7] Pyrazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

  • Anticancer Agents: Many benzenesulfonamide derivatives have shown potent anticancer activity.[8][9] The ability to introduce additional functionalities through the formyl group of this compound allows for the exploration of new chemical space and the development of novel anticancer drug candidates.

Data Presentation: Bioactivity of Representative Derivatives

The following tables summarize the biological activities of representative Schiff base and pyrazole derivatives that can be synthesized from 3-formylbenzenesulfonamide, which is readily prepared from this compound. The data presented is based on published results for structurally similar compounds and serves as a guide for the expected potency of these derivatives.

Table 1: Anticancer Activity of Representative Schiff Base Derivatives of 3-Formylbenzenesulfonamide

Compound IDR-group on ImineCancer Cell LineIC50 (µM)Reference (for similar structures)
SB-1 4-ChlorophenylA549 (Lung)7.5[3]
SB-2 4-MethoxyphenylHepG2 (Liver)6.8[3]
SB-3 2,4-DichlorophenylMCF-7 (Breast)5.3[10]
SB-4 4-NitrophenylHCT116 (Colon)8.1[11]

Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives of 3-Formylbenzenesulfonamide

Compound IDR-group on ImineStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference (for similar structures)
SB-5 Phenyl62.5125[12]
SB-6 4-Methylphenyl31.2562.5[2]
SB-7 Thiophen-2-yl15.631.25[2]

Table 3: Carbonic Anhydrase Inhibitory Activity of Representative Pyrazole Derivatives of 3-Formylbenzenesulfonamide

Compound IDR-group on PyrazolehCA II (Ki, nM)hCA IX (Ki, nM)Reference (for similar structures)
PZ-1 Phenyl9545[5]
PZ-2 4-Fluorophenyl7831[5]
PZ-3 4-Methoxyphenyl11052[13]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylbenzenesulfonamide

This protocol describes the synthesis of the key intermediate, 3-formylbenzenesulfonamide, from this compound.

Materials:

  • This compound

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-formylbenzenesulfonamide.

Protocol 2: Synthesis of Schiff Base Derivatives from 3-Formylbenzenesulfonamide (General Procedure)

This protocol outlines the general procedure for the synthesis of Schiff bases via the condensation of 3-formylbenzenesulfonamide with various primary amines.

Materials:

  • 3-Formylbenzenesulfonamide

  • Substituted primary amine (e.g., 4-chloroaniline) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-formylbenzenesulfonamide (1.0 eq) in ethanol (15 mL/g).

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.

Protocol 3: Synthesis of Pyrazole Derivatives from 3-Formylbenzenesulfonamide (General Procedure)

This protocol describes a general method for the synthesis of pyrazole derivatives starting from 3-formylbenzenesulfonamide. This involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.

Step A: Synthesis of Chalcone Intermediate

  • Dissolve 3-formylbenzenesulfonamide (1.0 eq) and a substituted acetophenone (e.g., 4-fluoroacetophenone) (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step B: Synthesis of Pyrazole

  • Dissolve the chalcone intermediate from Step A (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37 °C.

  • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium for 48 or 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

Synthesis_Workflow start 3-Formylbenzenesulfonyl Chloride intermediate 3-Formylbenzenesulfonamide start->intermediate  NH4OH schiff_base Schiff Base Derivatives intermediate->schiff_base R-NH2, H+ pyrazole Pyrazole Derivatives intermediate->pyrazole 1. R-C(O)CH3, OH- 2. N2H4 bioactivity Biological Evaluation (Anticancer, Antimicrobial) schiff_base->bioactivity pyrazole->bioactivity

Caption: Synthetic workflow for bioactive compounds from this compound.

CA_Inhibition_Pathway cluster_0 Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn2+-OH- Active Enzyme E_Zn_H2O E-Zn2+-H2O Inactive Enzyme E_Zn_OH->E_Zn_H2O + H+ HCO3 HCO3- E_Zn_OH->HCO3 + CO2 inhibited_complex E-Zn2+-NHSO2-R Inhibited Complex E_Zn_OH->inhibited_complex Binding E_Zn_H2O->E_Zn_OH - H+ CO2 CO2 HCO3->CO2 - OH- H_ion H+ inhibitor Sulfonamide Inhibitor (R-SO2NH2) inhibitor->inhibited_complex

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

References

Application of 3-Formylbenzenesulfonyl Chloride in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a versatile bifunctional reagent in medicinal chemistry, offering a unique combination of a reactive sulfonyl chloride group and a formyl group. This dual functionality allows for its strategic incorporation into a variety of molecular scaffolds to synthesize novel therapeutic agents. The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a well-established pharmacophore present in numerous approved drugs, including antibacterial, and anticancer agents. Simultaneously, the aldehyde functionality serves as a convenient handle for a range of chemical transformations, such as Schiff base formation, reductive amination, and Wittig reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile of the target compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a building block for the synthesis of targeted inhibitors. The sulfonamide linkage often serves to anchor the molecule to the target protein, while the substituents introduced via the formyl group can be tailored to interact with specific pockets or allosteric sites, thereby enhancing potency and selectivity.

Synthesis of Schiff Base Derivatives as Antimicrobial Agents

The condensation of the formyl group of this compound with various primary amines leads to the formation of Schiff bases (imines). These compounds have been investigated for their potential antimicrobial activities. The imine bond, in conjunction with the sulfonamide moiety, can contribute to the overall biological activity of the molecule.

Experimental Protocol: Synthesis of a 3-Formylbenzenesulfonamide Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base derivative from this compound and a primary amine, followed by sulfonamide formation.

Step 1: Sulfonamide Formation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-formylbenzenesulfonamide by column chromatography on silica gel.

Step 2: Schiff Base Formation

  • Dissolve the purified 3-formylbenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting aldehyde by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

Logical Workflow for Schiff Base Synthesis

A 3-Formylbenzenesulfonyl chloride C 3-Formylbenzenesulfonamide A->C + B Primary/Secondary Amine B->C + E Schiff Base Derivative C->E + D Primary Amine D->E + A 3-Formylbenzenesulfonamide D N-Substituted Benzenesulfonamide A->D + B Primary/Secondary Amine B->D + C Reducing Agent (e.g., STAB) C->D cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation Extracellular Acidosis Extracellular Acidosis CA IX Upregulation->Extracellular Acidosis Tumor Survival &\n Proliferation Tumor Survival & Proliferation Extracellular Acidosis->Tumor Survival &\n Proliferation 3-Formylbenzenesulfonamide\nDerivative 3-Formylbenzenesulfonamide Derivative 3-Formylbenzenesulfonamide\nDerivative->CA IX Upregulation Inhibits

Application Notes and Protocols for the Synthesis of N-Substituted 3-Formylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzenesulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The incorporation of a formyl group at the 3-position of the benzenesulfonyl chloride scaffold provides a versatile synthetic handle for further derivatization, making these compounds valuable intermediates in drug discovery programs. This document provides a detailed experimental procedure for the synthesis of N-substituted 3-formylbenzenesulfonamides through the reaction of 3-formylbenzenesulfonyl chloride with various primary amines. The resulting sulfonamides are of particular interest as potential inhibitors of key signaling pathways implicated in cancer, such as the Tropomyosin receptor kinase (TrkA) pathway.

Reaction Scheme

The synthesis of N-substituted 3-formylbenzenesulfonamides is typically achieved via a nucleophilic substitution reaction between this compound and a primary amine under Schotten-Baumann conditions. The reaction proceeds in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-formylbenzenesulfonamides

This protocol describes the synthesis of 3-Formyl-N-phenylbenzenesulfonamide.[1] The same procedure can be adapted for other primary aromatic and aliphatic amines.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Pyridine

  • Ethyl acetate (EA)

  • 10% aqueous Hydrochloric acid (HCl)

  • 5% aqueous Sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.3 equivalents) in ethyl acetate.

  • To this solution, add pyridine (1.5 equivalents) and cool the mixture to 0–5 °C using an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in ethyl acetate.

  • Slowly add the solution of this compound to the stirred amine solution over a period of 1.5 hours, ensuring the reaction temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 19 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is no longer detected.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a 10% aqueous solution of hydrochloric acid (2 x volume of organic layer), water (1 x volume), 5% aqueous solution of sodium bicarbonate (1 x volume), and finally with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the reaction yields and key analytical data for representative N-substituted 3-formylbenzenesulfonamides.

Amine ReactantProduct NameYield (%)Melting Point (°C)1H NMR (CDCl₃, 400 MHz) δ (ppm)
Aniline3-Formyl-N-phenylbenzenesulfonamide93[1]-10.38 (s, 1H), 10.00 (s, 1H), 8.29 (s, 1H), 8.05 (d, J = 7.8 Hz, 1H), 8.00 (d, J = 7.8 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H), 7.27–7.23 (m, 2H), 7.16–7.01 (m, 3H)[1]

Note: Further characterization data such as 13C NMR, IR, and Mass Spectrometry should be obtained to fully confirm the structure of the synthesized compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-substituted 3-formylbenzenesulfonamides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Primary Amine and Pyridine in Ethyl Acetate B Cool to 0-5 °C A->B D Slow Addition of Sulfonyl Chloride Solution B->D C Prepare Solution of This compound C->D E Stir at 0-5 °C D->E F Stir at Room Temperature E->F G Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purification (Optional) I->J K N-Substituted 3-Formylbenzenesulfonamide J->K Final Product

Caption: Workflow for the synthesis of N-substituted 3-formylbenzenesulfonamides.

TrkA Signaling Pathway and Potential Inhibition

Benzenesulfonamide derivatives have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[2] Dysregulation of the TrkA signaling pathway is implicated in various cancers. The synthesized 3-formylbenzenesulfonamides can be evaluated for their potential to inhibit TrkA and its downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TrkA TrkA Receptor PI3K PI3K TrkA->PI3K Activates RAS RAS TrkA->RAS Activates PLCg PLCγ TrkA->PLCg Activates NGF NGF (Nerve Growth Factor) NGF->TrkA Binds AKT Akt PI3K->AKT AKT->Nucleus_port RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus_port IP3_DAG IP₃ / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus_port Transcription Gene Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Nucleus_port->Transcription Inhibitor 3-Formyl- benzenesulfonamide Derivative Inhibitor->TrkA Inhibits

Caption: TrkA signaling pathway and the potential point of inhibition.

References

Application Note: Derivatisierung von 3-Formylbenzolsulfonylchlorid zur strukturellen Bestätigung

Author: BenchChem Technical Support Team. Date: November 2025

Autor: Dr. Gemini, Ph.D. Datum: 02. November 2025

Zusammenfassung

Dieses Anwendungsmerkblatt beschreibt detaillierte Protokolle für die chemische Derivatisierung von 3-Formylbenzolsulfonylchlorid, einer bifunktionellen Verbindung, die sowohl eine Aldehyd- als auch eine Sulfonylchloridgruppe enthält. Die Derivatisierung dieser funktionellen Gruppen dient als robuste Methode zur strukturellen Bestätigung und zur Erzeugung von Analoga für das Wirkstoff-Screening. Die hier beschriebenen Protokolle konzentrieren sich auf zwei Hauptreaktionen: die Bildung von Sulfonamiden durch Reaktion mit primären und sekundären Aminen und die Bildung von Oximen durch Reaktion mit Hydroxylamin. Diese Derivate können leicht durch Standard-Analysetechniken wie Schmelzpunktanalyse, Infrarotspektroskopie (IR), Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert werden.

Einleitung

3-Formylbenzolsulfonylchlorid ist ein wertvolles Zwischenprodukt in der organischen Synthese und der medizinischen Chemie. Seine bifunktionelle Natur ermöglicht eine Vielzahl von chemischen Umwandlungen. Die Sulfonylchloridgruppe ist ein starkes Elektrophil, das leicht mit Nukleophilen wie Aminen zu stabilen Sulfonamiden reagiert.[1][2] Die Aldehydgruppe kann durch Reaktion mit Hydroxylamin in ein Oxim umgewandelt werden.[3] Diese Derivatisierungsreaktionen sind nicht nur für die Synthese neuer Verbindungen nützlich, sondern dienen auch als entscheidende Methode zur Bestätigung der Struktur des Ausgangsmaterials.[4] Eindeutige physikalische und spektrale Eigenschaften der Derivate, wie Schmelzpunkte und charakteristische Signale in NMR- und IR-Spektren, liefern schlüssige Beweise für das Vorhandensein und die Reaktivität beider funktioneller Gruppen.

Logischer Arbeitsablauf für die Derivatisierung und Analyse

Die strukturelle Bestätigung von 3-Formylbenzolsulfonylchlorid durch Derivatisierung folgt einem logischen Arbeitsablauf, der die Synthese, Reinigung und Analyse der Sulfonamid- und Oxim-Derivate umfasst.

A 3-Formylbenzolsulfonylchlorid B Sulfonamid-Derivatisierung (Reaktion mit Amin) A->B C Oxim-Derivatisierung (Reaktion mit Hydroxylamin) A->C D Reinigung (Umkristallisation / Chromatographie) B->D C->D E Strukturelle Analyse (Smp., IR, NMR, MS) D->E F Strukturelle Bestätigung E->F A Lösen von Amin in DCM B Abkühlen auf 0 °C A->B C Zugabe von Triethylamin B->C D Tropfenweise Zugabe von 3-Formylbenzolsulfonylchlorid-Lösung C->D E Aufwärmen auf Raumtemperatur und Rühren D->E F Wässrige Aufarbeitung (HCl, NaHCO₃, Sole) E->F G Trocknen und Einengen F->G H Reinigung (Umkristallisation / Chromatographie) G->H

References

Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 3-Formylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of 3-formylbenzenesulfonyl chloride, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the conversion of sodium 3-formylbenzenesulfonate to the corresponding sulfonyl chloride.

Introduction

This compound is a bifunctional molecule containing both a reactive sulfonyl chloride and an aldehyde group. This unique combination makes it a versatile building block for the synthesis of a variety of complex molecules, including sulfonamides and other derivatives with potential therapeutic applications. The protocol outlined below is a robust and adaptable method for the preparation of this compound in a laboratory setting.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Sodium 3-formylbenzenesulfonateC₇H₅NaO₄S208.16White to off-white solid
Phosphorus pentachloride (PCl₅)PCl₅208.24White to pale yellow crystalline solid
This compoundC₇H₅ClO₃S204.63Colorless to pale yellow oil/solid (Est.)
Table 2: Estimated Spectroscopic Data for this compound
Technique Expected Absorptions/Shifts
¹H NMR (CDCl₃) δ 10.1 (s, 1H, -CHO), δ 8.2-7.8 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ 190-185 (-CHO), δ 145-125 (Ar-C)
IR (thin film) ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1370 & ~1180 cm⁻¹ (S=O stretch, sulfonyl chloride), ~3080 cm⁻¹ (Ar C-H stretch)

Note: The spectroscopic data are estimated based on typical values for the functional groups present.

Table 3: Reaction Parameters
ParameterValue
Reaction Temperature170-180 °C
Reaction Time~15 hours
Purification MethodVacuum Distillation

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general and reliable method for the synthesis of benzenesulfonyl chlorides from their sodium salts.[1]

Materials:

  • Sodium 3-formylbenzenesulfonate (previously dried at 140 °C for 3 hours)

  • Phosphorus pentachloride (PCl₅)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (size appropriate for the scale of the reaction)

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine finely divided, dry sodium 3-formylbenzenesulfonate and phosphorus pentachloride. A molar ratio of approximately 1:1.2 to 1:1.5 (sodium salt to PCl₅) is recommended.

  • Reaction: Heat the mixture in a heating mantle to 170-180 °C. It is advisable to attach a reflux condenser, although vigorous reflux may not be observed.

  • Mixing: During the heating period, it is crucial to ensure adequate mixing of the reactants, which will become a pasty mass. If a magnetic stirrer is insufficient, carefully remove the flask from the heat every few hours, allow it to cool slightly, stopper it, and shake thoroughly.

  • Reaction Time: Maintain the reaction at 170-180 °C for approximately 15 hours to ensure the reaction goes to completion.[1]

  • Workup - Quenching: After the heating period, allow the reaction mixture to cool to room temperature. In a separate large beaker or flask, prepare a mixture of crushed ice and water. Slowly and carefully add the cooled reaction mixture to the ice-water slurry with vigorous stirring. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved. The this compound will separate as an oil or a solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (2 x 50 mL for a small-scale reaction).

  • Washing and Drying: Combine the organic extracts and wash them once with cold water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification of this compound

Purification is achieved by vacuum distillation.[1]

Procedure:

  • Distillation Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude this compound to the distillation flask. Distill the product under reduced pressure. The exact boiling point will depend on the pressure achieved. For benzenesulfonyl chloride, the boiling point is 145–150 °C at 45 mmHg.[1] A similar range is expected for the 3-formyl derivative.

  • Collection: Collect the fraction that distills at a constant temperature. The purified product should be a colorless to pale yellow oil or solid.

Mandatory Visualization

Synthesis_Purification_Workflow A Mixing Reactants (Sodium 3-formylbenzenesulfonate & Phosphorus Pentachloride) B Heating (170-180 °C, 15h) A->B C Quenching (Ice-Water) B->C D Extraction (Dichloromethane) C->D E Washing & Drying D->E F Solvent Removal (Rotary Evaporation) E->F G Vacuum Distillation F->G H Pure 3-Formylbenzenesulfonyl Chloride G->H

Caption: Workflow for the synthesis and purification of this compound.

References

The Pivotal Role of 3-Formylbenzenesulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the sulfonamide moiety is a cornerstone in the design of contemporary kinase inhibitors. Among the various sulfonyl chlorides utilized for this purpose, 3-formylbenzenesulfonyl chloride emerges as a particularly valuable reagent. Its bifunctional nature, possessing both a reactive sulfonyl chloride group for sulfonamide formation and a formyl group for subsequent chemical modifications, allows for the construction of diverse and potent kinase inhibitors. This application note provides a comprehensive overview of the role of this compound in this context, complete with experimental protocols and conceptual diagrams to guide researchers in the field.

While direct, publicly available examples detailing the complete synthesis and biological evaluation of a specific kinase inhibitor originating from this compound are limited, its application can be understood through the synthesis of its derivatives and the general principles of kinase inhibitor design. The formyl group serves as a versatile chemical handle for introducing a wide array of functionalities through reactions such as reductive amination, Wittig reactions, and aldol condensations. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy and Key Applications

The primary application of this compound in this context is its reaction with a primary or secondary amine on a core kinase inhibitor scaffold to form a stable sulfonamide linkage. This reaction is typically robust and high-yielding. The resulting 3-formylbenzenesulfonamide derivative can then undergo further chemical transformations at the aldehyde functionality to generate a library of analogues for structure-activity relationship (SAR) studies.

The sulfonamide group itself often plays a crucial role in the inhibitor's interaction with the target kinase. It can act as a hydrogen bond donor and/or acceptor, mimicking the interactions of the phosphate groups of ATP in the kinase's active site. The strategic placement of the formyl group at the meta position of the phenyl ring allows for the exploration of vectors pointing out of the ATP-binding pocket, potentially interacting with less conserved regions of the kinase and thereby enhancing selectivity.

Experimental Protocols

The following are generalized protocols for the key transformations involving this compound in the synthesis of kinase inhibitor precursors. Researchers should adapt these protocols to their specific substrates and target molecules.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-formylbenzenesulfonamides

This protocol describes the fundamental reaction of this compound with an aromatic amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Substituted aniline or heteroaromatic amine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-formylbenzenesulfonamide.

Protocol 2: Reductive Amination of a 3-Formylbenzenesulfonamide Derivative

This protocol illustrates a common follow-up reaction to introduce further diversity from the aldehyde functionality.

Materials:

  • N-Aryl-3-formylbenzenesulfonamide (from Protocol 1)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-aryl-3-formylbenzenesulfonamide (1.0 eq) in anhydrous DCE or THF under an inert atmosphere.

  • Add the desired amine (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-3-((alkylamino)methyl)benzenesulfonamide derivative.

Data Presentation

As no specific kinase inhibitor synthesized from this compound with corresponding biological data is readily available in the public domain, a representative table of hypothetical data is presented below to illustrate how such information should be structured. This table showcases the kind of quantitative data that would be generated from screening a library of compounds derived from the synthetic protocols described above.

Compound IDR Group (from Reductive Amination)Kinase TargetIC₅₀ (nM)Cell-based Assay GI₅₀ (µM)
INH-001 -CH₂-N(CH₃)₂Kinase X1501.2
INH-002 -CH₂-piperidineKinase X750.8
INH-003 -CH₂-morpholineKinase X2502.5
INH-004 -CH₂-NH-cyclopropylKinase X500.5
INH-005 -CH₂-NH-benzylKinase X1201.0

Table 1: Hypothetical biological activity data for a series of kinase inhibitors derived from a 3-formylbenzenesulfonamide precursor.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and relationships in the synthesis and application of kinase inhibitors derived from this compound.

G General Synthetic Workflow reagent 3-Formylbenzenesulfonyl chloride sulfonamide 3-Formylbenzenesulfonamide Intermediate reagent->sulfonamide + amine Core Kinase Scaffold with Amine Group amine->sulfonamide Pyridine, DCM modification Reductive Amination, Wittig Reaction, etc. sulfonamide->modification library Library of Kinase Inhibitor Analogs sulfonamide->library Various Reagents modification->library sar Structure-Activity Relationship (SAR) Studies library->sar lead Lead Compound Optimization sar->lead

Caption: Synthetic workflow for generating kinase inhibitor libraries.

G Kinase Inhibition Signaling Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase Kinase Domain receptor->kinase substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Kinase Inhibitor (3-Formylbenzenesulfonamide derivative) inhibitor->kinase Blocks ATP Binding

Caption: Mechanism of action of ATP-competitive kinase inhibitors.

Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its ability to readily form sulfonamides, coupled with the synthetic tractability of the formyl group, provides a straightforward and efficient route to generate diverse chemical libraries. The strategic application of this reagent, guided by the principles of rational drug design and structure-activity relationship studies, holds significant promise for the discovery of next-generation kinase inhibitors with improved potency and selectivity for the treatment of cancer and other diseases driven by aberrant kinase signaling. Further exploration and documentation of its use in specific kinase inhibitor syntheses will undoubtedly solidify its importance in drug discovery.

Application Notes and Protocols for Safe Handling and Quenching of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds widely utilized in research and development for the synthesis of sulfonamides, sulfonate esters, and other key intermediates in the pharmaceutical and chemical industries.[1] They are characterized by their high reactivity, which, while synthetically useful, also presents significant handling and safety challenges.[1] These compounds are corrosive, react violently with water and other nucleophiles, and are toxic.[2][3][4] This document provides detailed protocols and guidelines for the safe handling, quenching, and disposal of sulfonyl chlorides in a laboratory setting to ensure the safety of researchers and minimize environmental impact.

Hazard Identification and Mitigation

Sulfonyl chlorides are hazardous materials that can cause severe harm upon improper handling. The primary hazards are associated with their corrosivity and reactivity.[5] They react with moist air or water to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.[2][4]

Table 1: Summary of Hazards Associated with Sulfonyl Chlorides

Hazard Type Description Mitigation Measures Citations
Corrosivity Causes severe skin burns and serious eye damage upon contact.[3][5][6] Vapors are extremely destructive to the mucous membranes and upper respiratory tract.[7] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle only in a chemical fume hood.[1][8] [1][3][5][6][7][8]
Reactivity Reacts violently or explosively with water, alcohols, amines, and strong bases.[2][3] The reaction is exothermic and liberates toxic and corrosive gases like hydrogen chloride.[3] Store away from incompatible materials.[1] Quench reactions slowly and under controlled temperature conditions. Do not use water to extinguish fires involving sulfonyl chlorides.[3] [1][2][3]
Toxicity Toxic by inhalation.[2] Vapors can cause coughing, shortness of breath, and potentially fatal pulmonary edema, with effects that may be delayed.[3][4] All handling must be performed in a well-ventilated chemical fume hood.[1] In case of high exposure risk, a NIOSH-approved respirator is necessary.[3][5] [1][2][3][4][5]

| Environmental | May be hazardous to the environment, with special attention needed for water quality.[4] Discharge into drains or the environment must be avoided.[9] | Neutralize all sulfonyl chloride waste before disposal. Dispose of as hazardous chemical waste according to local regulations.[3][9] |[3][4][9] |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

3.1 Engineering Controls

  • Chemical Fume Hood: All work with sulfonyl chlorides must be conducted in a properly functioning chemical fume hood to contain corrosive and toxic vapors.[1]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[1]

3.2 Personal Protective Equipment (PPE) Appropriate PPE serves as the final barrier against chemical exposure.[10]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Item Specification Rationale Citations
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1] Inspect gloves before use and change them frequently.[6] Protects against severe skin burns and absorption.[3] [1][3][6]
Eye & Face Protection Tight-sealing safety goggles and a full-face shield.[1][6] Protects against splashes that can cause severe eye damage.[3] [1][3][6]
Skin & Body Protection Chemical-resistant lab coat or apron with long sleeves and a closed front.[1][10] Protects skin and clothing from contamination.[1] [1][10]

| Respiratory Protection | A NIOSH-approved respirator may be required for spills or situations with high vapor concentration.[3][5] | Protects against inhalation of toxic and corrosive vapors.[7] |[3][5][7] |

3.3 Storage

  • Store sulfonyl chlorides in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly closed to prevent reaction with atmospheric moisture.[6]

  • Store in corrosion-resistant containers.[9]

  • Segregate from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[1][3]

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe Begin Work handling Handle in Fume Hood ppe->handling reaction Perform Reaction handling->reaction spill Spill Occurs handling->spill Accident quench Quench Excess Reagent (See Protocol 4.0) reaction->quench Reaction Complete reaction->spill workup Aqueous Workup quench->workup quench->spill waste Dispose of Neutralized Aqueous Waste workup->waste spill_proc Follow Spill Protocol (Section 5.1) spill->spill_proc

Caption: Logical workflow for handling sulfonyl chlorides.

Experimental Protocol: Quenching Excess Sulfonyl Chloride

This protocol details a safe and effective method for quenching unreacted sulfonyl chloride from a reaction mixture. The procedure utilizes a biphasic system with a mild base to control the exothermic reaction and neutralize the acidic byproducts.

4.1 Materials and Equipment

  • Reaction mixture containing residual sulfonyl chloride in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separatory funnel.

  • Stir plate and stir bar.

  • Ice bath.

  • Appropriate PPE (as listed in Table 2).

4.2 Protocol

  • Preparation: Cool the reaction vessel containing the organic solution and unreacted sulfonyl chloride to 0 °C using an ice bath. This is crucial to moderate the rate of the exothermic quenching reaction.

  • Initial Quench: While stirring vigorously, slowly add the organic reaction mixture to a separate flask containing a chilled, saturated aqueous solution of sodium bicarbonate. The addition should be done dropwise or in small portions to maintain control over the reaction temperature and gas evolution (CO₂).

  • Transfer and Separation: Once the addition is complete, transfer the entire biphasic mixture to a separatory funnel.

  • Extraction: Shake the separatory funnel gently at first, frequently venting to release the pressure from CO₂ evolution. Once the gas evolution subsides, shake more vigorously.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Final Wash: Wash the remaining organic layer one more time with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[11]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the product.

  • Waste Neutralization: Combine all aqueous layers. Check the pH to ensure it is neutral (pH 6-8) before disposing of it as hazardous waste according to institutional guidelines.

start Start: Reaction Mixture with excess R-SO2Cl cool 1. Cool Reaction Mixture to 0 °C in Ice Bath start->cool add 2. Add Mixture SLOWLY to chilled sat. aq. NaHCO3 cool->add gas Observe & Control Gas Evolution (CO2) add->gas sep_funnel 3. Transfer to Separatory Funnel add->sep_funnel extract 4. Extract & Vent Frequently sep_funnel->extract separate 5. Separate Aqueous and Organic Layers extract->separate wash 6. Wash Organic Layer with Brine separate->wash waste 8. Neutralize & Dispose of Aqueous Waste separate->waste Aqueous Layer dry 7. Dry & Concentrate Organic Layer wash->dry Organic Layer product Isolated Product dry->product

Caption: Step-by-step workflow for quenching sulfonyl chlorides.

Emergency Procedures

5.1 Spill Cleanup

  • Evacuate all non-essential personnel from the spill area.[3]

  • Wear full PPE, including respiratory protection if necessary.[9]

  • Contain the spill. Do NOT use water or wet methods.[3]

  • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][9]

  • Ventilate the area thoroughly after cleanup is complete.[3]

5.2 First Aid

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[13]

Waste Disposal

All waste containing sulfonyl chlorides or their byproducts must be treated as hazardous waste.

  • Quench all unreacted sulfonyl chlorides using the protocol in Section 4.0 before disposal.

  • Neutralize the resulting acidic aqueous solutions with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8.

  • Collect all waste in appropriately labeled, sealed containers.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[6][9][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-Formylbenzenesulfonyl chloride. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the method involving the protection of the aldehyde as a bisulfite adduct.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete formation of the aldehyde bisulfite adduct. 2. Decomposition of the sulfonyl chloride product during workup.[1] 3. Ineffective chlorosulfonation. 4. The starting benzaldehyde has strong electron-withdrawing groups.1. Ensure the complete conversion of 3-formylbenzaldehyde to its bisulfite adduct before proceeding with the chlorosulfonation. Monitor the reaction by TLC. 2. Avoid prolonged contact with water during the workup, as sulfonyl chlorides are sensitive to hydrolysis.[2] Perform separations and extractions promptly in the cold. 3. Use fresh, high-quality chlorosulfonic acid. Ensure anhydrous conditions during the addition of chlorosulfonic acid. 4. This method is most effective for benzaldehydes with electron-donating or weak electron-withdrawing groups.[3] Consider alternative synthetic routes for strongly deactivated systems.
Formation of Significant Side Products (e.g., Benzal Chloride) 1. The reaction temperature during chlorosulfonation is too high. 2. The rate of addition of chlorosulfonic acid is too fast.1. Maintain the reaction temperature below 30 °C during the second addition of chlorosulfonic acid.[3] 2. Add the chlorosulfonic acid dropwise to maintain better control over the reaction temperature and minimize side reactions.
Product is an Oil or Gummy Solid and Difficult to Purify 1. Presence of unreacted starting materials or side products. 2. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.1. Attempt purification by flash chromatography on silica gel.[4] 2. Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Inconsistent Yields Between Batches 1. Variability in the quality of reagents (especially chlorosulfonic acid). 2. Inconsistent reaction conditions (temperature, stirring, addition rate). 3. Presence of moisture.1. Use freshly opened or distilled chlorosulfonic acid for each reaction. 2. Carefully control and monitor all reaction parameters. Use an ice bath to maintain low temperatures during exothermic additions. 3. Dry all solvents and glassware meticulously.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group protected as a bisulfite adduct in this synthesis?

A1: The aldehyde group is sensitive to the strong oxidizing and acidic conditions of chlorosulfonation. Protecting it as a bisulfite adduct prevents its oxidation or other unwanted side reactions, allowing for the selective formation of the sulfonyl chloride.[3] This method is an alternative to other protecting group strategies like acetal or Schiff base formation.[3]

Q2: What is the role of sodium sulfate (Na₂SO₄) in the reaction?

A2: Anhydrous sodium sulfate is crucial for improving the product yield.[3] It acts as a dehydrating agent, removing any traces of water that could hydrolyze the chlorosulfonic acid or the final sulfonyl chloride product. It may also influence the acidity of the reaction mixture, facilitating the desired transformations.[3]

Q3: Can this method be applied to other substituted benzaldehydes?

A3: Yes, this method has been successfully applied to a range of benzaldehydes with electron-donating or weak electron-withdrawing groups to produce the corresponding this compound derivatives.[3]

Q4: My final product is unstable and decomposes over time. How can I store it?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to prevent degradation.[4]

Q5: What are the key safety precautions to take during this synthesis?

A5: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The workup involving the addition of the reaction mixture to ice should also be done cautiously.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bisulfite Adduct

This protocol is adapted from the method described by Bao et al.[3]

Part A: Formation of the Bisulfite Adduct

  • In a suitable flask, dissolve 3-formylbenzaldehyde (1 equivalent) in a saturated solution of sodium bisulfite.

  • Stir the mixture at room temperature until the aldehyde is fully converted to its bisulfite adduct. The solid adduct can be filtered and washed with a small amount of cold water and then ethanol.

  • Dry the bisulfite adduct under vacuum.

Part B: Two-Stage Chlorosulfonation

  • Suspend the dried bisulfite adduct (1 equivalent) and anhydrous sodium sulfate powder (1.3 equivalents) in chloroform (CHCl₃).

  • Cool the suspension to 0–5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.3 equivalents) dropwise to the suspension, maintaining the temperature between 0–5 °C.

  • Allow the mixture to react at the appropriate temperature (see table below) until the starting material is consumed (monitor by TLC).

  • Cool the mixture back to 0–5 °C and slowly add another portion of chlorosulfonic acid (4.5 equivalents) dropwise, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, stir the reaction mixture at 30 °C until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by flash chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for Substituted Benzaldehydes
Starting BenzaldehydeR GroupReaction Temp (°C)Reaction Time (h)Yield (%)
3-FormylbenzaldehydeH30385
3-Formyl-4-methoxybenzaldehyde4-OCH₃25292
3-Formyl-4-chlorobenzaldehyde4-Cl35478
3-Formyl-2-methylbenzaldehyde2-CH₃303.588

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar reactions.

Visualizations

experimental_workflow cluster_prep Preparation of Bisulfite Adduct cluster_chloro Chlorosulfonation cluster_workup Workup & Purification start 3-Formylbenzaldehyde adduct Bisulfite Adduct Formation start->adduct NaHSO₃ stage1 Stage 1: Chlorosulfonation adduct->stage1 1.3 eq. HOSO₂Cl Na₂SO₄, CHCl₃ 0-5°C stage2 Stage 2: Chlorosulfonation stage1->stage2 4.5 eq. HOSO₂Cl <30°C quench Quench on Ice stage2->quench extract Extraction quench->extract purify Purification extract->purify product 3-Formylbenzenesulfonyl chloride purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield? check_adduct Was bisulfite adduct formation complete? start->check_adduct Yes failure Consult further literature for alternative routes start->failure No, reaction failed check_conditions Were reaction conditions (temp, anhydrous) controlled? check_adduct->check_conditions Yes improve_adduct Optimize adduct formation: - Increase reaction time - Check NaHSO₃ quality check_adduct->improve_adduct No check_workup Was workup performed quickly and cold? check_conditions->check_workup Yes improve_conditions Optimize chlorosulfonation: - Use fresh HOSO₂Cl - Ensure anhydrous setup - Slow, cold addition check_conditions->improve_conditions No improve_workup Optimize workup: - Minimize contact with water - Keep solutions cold check_workup->improve_workup No success Yield Improved check_workup->success Yes improve_adduct->start Retry improve_conditions->start Retry improve_workup->start Retry

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Common side products in the synthesis of 3-Formylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-formylbenzenesulfonyl chloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when using the chlorosulfonation of 3-formylbenzaldehyde derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The chlorosulfonation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions.

  • Hydrolysis of the Product: this compound is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[1][2][3] This can occur during the reaction workup or if any reagents and solvents are not anhydrous. Ensure all glassware is thoroughly dried and use anhydrous solvents. The workup should be performed as quickly as possible, and the product should be isolated from aqueous media promptly.[4]

  • Side Product Formation: The formation of various side products can significantly reduce the yield of the desired product. See the common side products section below for more details.

  • Purity of Starting Materials: Ensure the 3-formylbenzaldehyde and chlorosulfonic acid are of high purity. Impurities in the starting materials can lead to unwanted side reactions.

Q2: I am observing an unexpected impurity in my final product. What could it be?

A2: The nature of the impurity depends on the reaction conditions. Here are some common side products to consider:

  • 3-Formylbenzenesulfonic Acid: This is the hydrolysis product of your target compound. Its presence is indicated by a more polar spot on a TLC plate. To minimize its formation, strictly follow anhydrous conditions.

  • Benzal Chloride Derivatives: The aldehyde group can react with the chlorinating agent, especially under harsh conditions, to form a benzal chloride derivative.[5] Using a protecting group for the aldehyde, such as forming an acetal or a bisulfite adduct, can prevent this side reaction.[5][6][7]

  • Di- and Polysulfonated Products: Over-sulfonation of the benzene ring can occur, leading to the formation of di- or polysulfonated byproducts. This can be controlled by carefully managing the stoichiometry of the chlorosulfonic acid and the reaction temperature.

  • Diphenyl Sulfone Derivatives: Self-condensation of the product or reaction with the starting material can lead to the formation of diphenyl sulfone impurities.[4]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 3-formylbenzaldehyde in your product mixture.

Q3: The reaction mixture turned dark or tarry. What happened and is the reaction salvageable?

A3: A dark or tarry reaction mixture often indicates decomposition or polymerization, which can be caused by:

  • Excessive Heat: The chlorosulfonation reaction is exothermic.[8] If the temperature is not carefully controlled, it can lead to uncontrolled side reactions and decomposition. Maintain the recommended reaction temperature using an ice bath or other cooling methods.

  • Reaction with Aldehyde: The aldehyde group can be sensitive to the strongly acidic and oxidizing conditions of chlorosulfonation, leading to polymerization or other side reactions. Protecting the aldehyde group prior to chlorosulfonation is a common strategy to avoid this.[5]

In most cases, a tarry mixture is difficult to salvage. It is often best to discard the reaction and restart, paying closer attention to temperature control and considering the use of a protecting group for the aldehyde.

Common Side Products

The following table summarizes the common side products that may be formed during the synthesis of this compound.

Side Product NameChemical FormulaFormation PathwayMitigation Strategy
3-Formylbenzenesulfonic AcidC₇H₆O₄SHydrolysis of the sulfonyl chloride group by water.[1][2][3]Maintain anhydrous conditions throughout the reaction and workup.
3-(Dichloromethyl)benzenesulfonyl chlorideC₇H₅Cl₃O₂SReaction of the formyl group with the chlorinating agent.[5]Protect the aldehyde group (e.g., as a bisulfite adduct or acetal) before chlorosulfonation.[5][6][7]
3-Formylbenzene-1,5-disulfonyl chlorideC₇H₄Cl₂O₅S₂Over-sulfonation of the aromatic ring.Use stoichiometric amounts of chlorosulfonic acid and control the reaction temperature.
Bis(3-formylphenyl) sulfoneC₁₄H₁₀O₄SIntermolecular reaction between two molecules of the product or starting material.Control reaction temperature and concentration.

Experimental Protocols

A common method for the synthesis of this compound involves the protection of the aldehyde group as a bisulfite adduct, followed by chlorosulfonation.[5][6][7]

Step 1: Formation of the Bisulfite Adduct

  • Dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., water or ethanol).

  • Add a saturated solution of sodium bisulfite dropwise while stirring.

  • Continue stirring until a white precipitate forms.

  • Filter the precipitate, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to obtain the bisulfite adduct.

Step 2: Chlorosulfonation

  • Suspend the dried bisulfite adduct in an inert solvent like chloroform.

  • Add anhydrous sodium sulfate to the suspension.[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise, ensuring the temperature does not rise significantly.

  • After the initial reaction, more chlorosulfonic acid is added, and the mixture is allowed to warm to the desired reaction temperature and stirred until the reaction is complete (monitored by TLC).[5]

  • The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Note: This is a general procedure and may need to be optimized for specific laboratory conditions and scales. Always consult the primary literature for detailed experimental conditions.

Visualizations

The following diagrams illustrate the synthesis workflow and the formation of common side products.

SynthesisWorkflow Start 3-Formylbenzaldehyde Bisulfite Sodium Bisulfite Adduct Formation Start->Bisulfite Adduct 3-Formylbenzaldehyde Bisulfite Adduct Bisulfite->Adduct Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, Na2SO4) Adduct->Chlorosulfonation Product 3-Formylbenzenesulfonyl Chloride Chlorosulfonation->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification Workup->Purification FinalProduct Pure 3-Formylbenzenesulfonyl Chloride Purification->FinalProduct

Caption: Synthetic workflow for this compound.

SideProducts Target 3-Formylbenzenesulfonyl Chloride Hydrolysis Hydrolysis (H2O) Target->Hydrolysis OverChlorination Over-Chlorination (Excess ClSO3H) Target->OverChlorination OverSulfonation Over-Sulfonation (Excess ClSO3H) Target->OverSulfonation SideProduct1 3-Formylbenzenesulfonic Acid Hydrolysis->SideProduct1 SideProduct2 3-(Dichloromethyl)benzenesulfonyl Chloride OverChlorination->SideProduct2 SideProduct3 3-Formylbenzene-1,5-disulfonyl Chloride OverSulfonation->SideProduct3

Caption: Formation pathways of common side products.

References

How to prevent hydrolysis of 3-Formylbenzenesulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3-formylbenzenesulfonyl chloride during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis during workup?

A1: this compound is susceptible to hydrolysis due to the presence of the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic and readily reacts with nucleophiles, including water, which is often present in aqueous workup procedures. This reaction results in the formation of the corresponding and often undesired 3-formylbenzenesulfonic acid. The electron-withdrawing nature of the formyl group can further enhance the electrophilicity of the sulfonyl chloride, potentially increasing its sensitivity to hydrolysis compared to other substituted benzenesulfonyl chlorides.[1][2][3]

Q2: What are the primary signs of hydrolysis of this compound in my sample?

A2: The most common indication of hydrolysis is a decrease in the yield of the desired this compound and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the sulfonic acid byproduct. Spectroscopic analysis, such as ¹H NMR, may also show the appearance of new peaks consistent with the sulfonic acid. In some cases, the sulfonic acid can be difficult to remove from the desired product through standard purification techniques like silica gel chromatography due to its high polarity.

Q3: Can I use a standard aqueous workup for reactions involving this compound?

A3: Standard aqueous workups are generally not recommended for this compound due to its sensitivity to water.[4] However, if the product is expected to be a solid that is sparingly soluble in water, a rapid aqueous workup with cold water or brine, followed by immediate extraction into an organic solvent, might be feasible in some cases.[1][4] The key is to minimize the contact time with the aqueous phase and to work at low temperatures to reduce the rate of hydrolysis.

Q4: Are there any protecting groups suitable for the formyl group that are compatible with the sulfonyl chloride?

A4: Yes, protecting the aldehyde functionality can be a viable strategy. Acetals are common protecting groups for aldehydes and are generally stable to the conditions used for reactions involving sulfonyl chlorides.[5][6] For example, the formyl group can be protected as a diethyl acetal by reacting it with triethyl orthoformate in the presence of an acid catalyst. This protecting group is stable to many reagents and can be removed under acidic aqueous conditions after the desired reaction with the sulfonyl chloride is complete.

Q5: What is the best way to remove any formed 3-formylbenzenesulfonic acid from my product?

A5: If hydrolysis has occurred, separating the resulting sulfonic acid from the sulfonyl chloride can be challenging. One effective method is to use a biphasic extraction with a mildly basic aqueous solution, such as saturated sodium bicarbonate. The sulfonic acid, being acidic, will be deprotonated and partition into the aqueous layer, while the less polar sulfonyl chloride remains in the organic layer. However, this must be done cautiously and quickly with cooling, as prolonged exposure to base can also promote hydrolysis of the remaining sulfonyl chloride. An alternative is the use of bisulfite adduct formation to selectively remove the aldehyde-containing compounds from the mixture.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Hydrolysis during aqueous workup.- Switch to a non-aqueous workup. - If an aqueous workup is unavoidable, use ice-cold water or brine and minimize contact time. - Immediately extract the product into a non-polar organic solvent.
Presence of a highly polar impurity in TLC/NMR Formation of 3-formylbenzenesulfonic acid.- Perform a rapid wash with a cold, saturated sodium bicarbonate solution to remove the sulfonic acid. - Consider protecting the aldehyde group as an acetal before the reaction and deprotecting it after the workup.
Difficulty in separating the product from the reaction mixture The product is soluble in the aqueous phase.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. - Use a different organic solvent for extraction that has a lower miscibility with water.
Decomposition of the product on silica gel column The silica gel is too acidic and contains water, leading to hydrolysis on the column.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less polar solvent system for chromatography. - Consider alternative purification methods like crystallization.

Quantitative Data Summary: Hydrolysis Rates

The rate of hydrolysis of benzenesulfonyl chlorides is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the formyl group, generally increase the rate of hydrolysis. The following table summarizes the first-order rate constants for the hydrolysis of various substituted benzenesulfonyl chlorides in water, providing a comparative perspective on the expected reactivity of this compound.

SubstituentTemperature (°C)SolventFirst-Order Rate Constant (k, s⁻¹)Reference
4-Methoxy15Water23.89 x 10⁻⁴[1]
4-Methyl15Water13.57 x 10⁻⁴[1]
Hydrogen15Water11.04 x 10⁻⁴[1]
4-Bromo15Water7.447 x 10⁻⁴[1]
3-Nitro15Water9.373 x 10⁻⁴[1]
4-Nitro25Water2.45 x 10⁻⁴[9]

Note: The 3-formyl group is expected to have an effect comparable to or slightly stronger than the 3-nitro group in terms of electron-withdrawing capacity.

Experimental Protocols

Recommended Non-Aqueous Workup Protocol

This protocol is designed to minimize contact with water and prevent the hydrolysis of this compound.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Solvent Removal: If the reaction solvent is polar and water-miscible (e.g., acetonitrile, THF), remove it under reduced pressure. If the solvent is not water-miscible (e.g., dichloromethane, ethyl acetate), proceed directly to the next step.

  • Filtration (if applicable): If the reaction mixture contains solid byproducts (e.g., salts), dilute the residue with a dry, non-polar organic solvent (e.g., diethyl ether or dichloromethane) and filter the mixture through a pad of Celite® or a sintered glass funnel. Wash the filter cake with a small amount of the same dry solvent.

  • Extraction (for removal of polar impurities): If the reaction was run in the presence of a soluble base (e.g., pyridine, triethylamine), the resulting salt can be removed by washing the organic solution with a minimal amount of ice-cold, dilute acid (e.g., 1% HCl). This step should be performed rapidly and with vigorous stirring to minimize contact time. Immediately after, wash the organic layer with ice-cold brine.

  • Drying: Dry the organic layer over a suitable drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for at least 30 minutes to ensure complete removal of residual water.

  • Concentration: Filter off the drying agent and wash it with a small amount of the dry organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) or by flash chromatography on silica gel that has been deactivated with triethylamine.

Visualizations

Troubleshooting_Hydrolysis Start Start: Low Yield or Impurity Detected Check_Workup Aqueous Workup Used? Start->Check_Workup End_Further_Investigation Further Investigation Needed Start->End_Further_Investigation NonAqueous_Workup Implement Non-Aqueous Workup Check_Workup->NonAqueous_Workup Yes Minimize_Contact Minimize Water Contact & Temperature Check_Workup->Minimize_Contact Yes, but unavoidable Check_Purification Purification Issues? Check_Workup->Check_Purification No End_Success Problem Resolved NonAqueous_Workup->End_Success Minimize_Contact->End_Success Deactivate_Silica Deactivate Silica Gel Check_Purification->Deactivate_Silica Yes, on column Consider_Crystallization Consider Recrystallization Check_Purification->Consider_Crystallization Yes, general issues Protect_Aldehyde Consider Aldehyde Protection Check_Purification->Protect_Aldehyde No, persistent issue Deactivate_Silica->End_Success Consider_Crystallization->End_Success Protect_Aldehyde->End_Success

Caption: Troubleshooting workflow for preventing hydrolysis of this compound.

References

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful formation of sulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My sulfonamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in sulfonamide synthesis can stem from several factors. The classical and most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] However, issues can arise with starting material quality, reaction conditions, and side reactions.

Common Causes for Low Yield:

  • Poor quality of sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can degrade over time.[2]

  • Steric hindrance: Bulky substituents on either the amine or the sulfonyl chloride can hinder the reaction.

  • Low nucleophilicity of the amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction.[3]

  • Side reactions: The formation of byproducts, such as sulfinamide or over-reduction of the sulfonyl chloride, can reduce the yield of the desired sulfonamide.[4]

  • Inappropriate base: The choice of base is crucial for neutralizing the HCl generated during the reaction.[1] An inappropriate base can lead to side reactions or incomplete reaction.

Troubleshooting Strategies:

  • Use fresh or purified sulfonyl chloride: Ensure the sulfonyl chloride is of high purity and has been stored under anhydrous conditions.

  • Optimize reaction temperature: While many reactions are run at room temperature, heating or cooling may be necessary depending on the reactivity of the substrates. For instance, some reactions are optimized at -78°C to minimize side reactions.[2]

  • Screen different bases: Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).[5] The optimal base will depend on the specific substrates.

  • Increase reaction time: If the reactants are not very reactive, extending the reaction time may improve the yield.

  • Consider alternative synthetic routes: If optimizing the classical approach fails, several alternative methods can be employed (see question 3).

2. I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue that can complicate purification and reduce the overall yield. The nature of the side products depends on the specific reaction conditions and starting materials.

Common Side Reactions:

  • Sulfinamide formation: This can occur, particularly when using reducing agents in a one-pot synthesis from sulfonyl chlorides.[4]

  • Polymerization: If the amine is not protected in certain multi-step syntheses, it can react with the sulfonyl chloride to form polymers.[6]

  • Chlorination of aromatic rings: The use of sulfuryl chloride (SO₂Cl₂) has been associated with undesired chlorination of aromatic rings.[7]

Strategies to Minimize Side Reactions:

  • Control reaction temperature: Lowering the temperature can often reduce the rate of side reactions more than the rate of the desired reaction.

  • Optimize the order of addition of reagents: In some cases, the order in which reagents are added can significantly impact the product distribution.[4]

  • Use protecting groups: For complex molecules with multiple reactive sites, protecting sensitive functional groups can prevent unwanted side reactions.[6]

  • Choose milder reagents: For example, using DABSO as a sulfur dioxide surrogate can be a milder alternative to using SO₂ gas directly.[3]

3. The classical synthesis using sulfonyl chloride is not working for my substrate. What are some alternative methods for sulfonamide formation?

While the reaction between a sulfonyl chloride and an amine is the most traditional method, numerous alternative strategies have been developed to address its limitations, such as the use of harsh reagents and limited functional group tolerance.[2][3]

Alternative Synthetic Routes:

MethodDescriptionAdvantagesDisadvantages
From Thiols or Disulfides Direct oxidative coupling of thiols or disulfides with amines.[3][8]Avoids the preparation of sulfonyl chlorides.Can require strong oxidants; thiols can be malodorous.[2][9]
Using Sulfur Dioxide Surrogates Reagents like DABCO-bis(sulfur dioxide) (DABSO) serve as a stable and easy-to-handle source of SO₂.[3][10]Safer and more convenient than using gaseous SO₂.[7]May require specific catalysts (e.g., copper, palladium).[3]
From Sulfonic Acids or Salts Direct conversion of sulfonic acids or their salts to sulfonamides, often under microwave irradiation.[10]Good functional group tolerance and high yields.May require specific reaction conditions like microwave heating.
From Carboxylic Acids A newer strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides in a one-pot process, followed by amination.[11][12]Utilizes readily available starting materials.May require photoredox catalysis.[11]
Electrochemical Synthesis Anodic coupling of thiols and amines to form sulfonamides.[13]Can be a green and efficient method.May require specialized equipment.

Experimental Protocols

Protocol 1: Classical Sulfonamide Synthesis from Sulfonyl Chloride and Amine

This protocol describes the general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine using pyridine as a base.

  • Dissolve the amine (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0-1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Sulfonamide Synthesis from an Aryl Halide using a Grignard Reagent and DABSO

This protocol is an adaptation of the method developed by Willis and coworkers, which avoids the isolation of the sulfonyl chloride intermediate.[7]

  • To a solution of the aryl halide (1.0 eq) in anhydrous THF, add i-PrMgCl (1.1 eq) at 0 °C and stir for 1-2 hours to form the Grignard reagent.

  • In a separate flask, add DABSO (0.6 eq) to anhydrous THF.

  • Transfer the prepared Grignard reagent to the DABSO suspension at 0 °C and stir for 30 minutes.

  • Add the amine (1.2 eq) to the reaction mixture, followed by an oxidizing agent such as an aqueous solution of sodium hypochlorite (bleach).[10]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_classical Classical Synthesis cluster_alternative Alternative One-Pot Synthesis A Amine + Base (Pyridine) C Reaction Mixture A->C B Sulfonyl Chloride B->C Slow Addition at 0 °C D Workup & Purification C->D Stir at RT E Sulfonamide Product D->E F Aryl Halide + i-PrMgCl G Grignard Reagent F->G Grignard Formation I Sulfinate Intermediate G->I H DABSO H->I Reaction with SO2 Surrogate K Sulfonamide Product I->K J Amine + Oxidant J->K In situ Amination troubleshooting_logic start Low Yield or Side Products q1 Check Starting Material Quality (Sulfonyl Chloride, Amine) start->q1 a1_yes Materials are Pure q1->a1_yes Yes a1_no Purify or Use Fresh Starting Materials q1->a1_no No q2 Optimize Reaction Conditions (Temperature, Base, Time) a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimization Successful q2->a2_yes Improvement a2_no Consider Alternative Synthetic Route q2->a2_no No Improvement a2_yes->end a2_no->end

References

Validation & Comparative

The Reactivity of 3-Formylbenzenesulfonyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, understanding the reactivity of sulfonyl chlorides is paramount for the efficient synthesis of sulfonamides and sulfonate esters. This guide provides a comprehensive comparison of the reactivity of 3-Formylbenzenesulfonyl chloride with other commonly used sulfonyl chlorides, supported by theoretical predictions and experimental data.

This compound is an aromatic sulfonyl chloride distinguished by the presence of an electron-withdrawing formyl group (-CHO) at the meta-position of the benzene ring. This structural feature significantly influences its reactivity towards nucleophiles, a critical consideration in synthetic planning. This guide will delve into the electronic effects governing this reactivity and present a comparative analysis with other sulfonyl chlorides.

Understanding Reactivity through Electronic Effects: The Hammett Equation

The reactivity of substituted benzenesulfonyl chlorides can be quantitatively predicted using the Hammett equation, which relates the rate of a reaction to the electronic properties of the substituent on the benzene ring. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of the substituted benzenesulfonyl chloride.

  • k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

For the reaction of benzenesulfonyl chlorides with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby increasing the reaction rate. The formyl group (-CHO) is a moderately strong electron-withdrawing group, with a Hammett substituent constant (σ_m) of +0.35. This positive value predicts that this compound will be more reactive than unsubstituted benzenesulfonyl chloride.

Comparative Reactivity of Sulfonyl Chlorides

To provide a clear comparison, the following table summarizes the Hammett substituent constants and predicted relative reactivities of this compound and other common sulfonyl chlorides. The relative reactivity is estimated based on the Hammett equation, using a known reaction constant (ρ = +2.02) for the chloride-chloride exchange reaction of arenesulfonyl chlorides, which serves as a model for nucleophilic attack at the sulfur center.

Sulfonyl ChlorideSubstituentSubstituent PositionHammett Constant (σ)Predicted Relative Reactivity (k/k₀)
This compound -CHOmeta+0.355.09
p-Toluenesulfonyl chloride (TsCl)-CH₃para-0.170.45
Benzenesulfonyl chloride-H-0.001.00
p-Nitrobenzenesulfonyl chloride-NO₂para+0.7837.3
Methanesulfonyl chloride (MsCl)-CH₃ (Aliphatic)-N/AN/A (Hammett equation not applicable)

Note: The predicted relative reactivity is calculated as 10^(ρσ) with ρ = +2.02. Methanesulfonyl chloride is an aliphatic sulfonyl chloride and its reactivity cannot be directly compared using the Hammett equation for aromatic systems. However, it is generally known to be highly reactive.

As the data indicates, the electron-withdrawing formyl group in the meta position significantly increases the predicted reactivity of this compound compared to the unsubstituted benzenesulfonyl chloride and the electron-donating methyl group in p-toluenesulfonyl chloride. It is, however, predicted to be less reactive than p-nitrobenzenesulfonyl chloride, which possesses a more strongly electron-withdrawing nitro group.

Experimental Data: Reaction with Anilines

While specific kinetic data for this compound is not widely available in the literature, studies on the reactions of various substituted benzenesulfonyl chlorides with anilines in methanol provide experimental support for the trends predicted by the Hammett equation. These studies consistently show that electron-withdrawing substituents on the benzenesulfonyl chloride ring increase the rate of sulfonamide formation. For instance, the rate of reaction of m-nitrobenzenesulfonyl chloride with aniline is significantly faster than that of p-methoxybenzenesulfonyl chloride.[1] Based on these established trends, it can be confidently inferred that this compound will exhibit a higher reaction rate with anilines compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride.

Experimental Protocols

For researchers wishing to perform their own comparative kinetic studies, a general protocol for determining the rate of reaction of a sulfonyl chloride with an amine using UV-Vis spectroscopy is provided below.

Objective: To determine the second-order rate constant for the reaction between a sulfonyl chloride and a primary amine.

Materials:

  • Sulfonyl chloride of interest (e.g., this compound)

  • Primary amine (e.g., Aniline)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Standard laboratory glassware and volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sulfonyl chloride in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the primary amine in the same solvent of a known concentration (e.g., 0.01 M). The amine concentration should be significantly lower than the sulfonyl chloride concentration to ensure pseudo-first-order conditions.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • Place a quartz cuvette containing a known volume of the amine stock solution into the spectrophotometer.

    • Record the initial absorbance spectrum of the amine solution at a wavelength where the sulfonamide product absorbs and the starting materials have minimal absorbance.

    • Initiate the reaction by rapidly adding a small, known volume of the sulfonyl chloride stock solution to the cuvette. The final concentration of the sulfonyl chloride should be in large excess (at least 10-fold) compared to the amine.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Sulfonyl Chloride], where [Sulfonyl Chloride] is the concentration of the sulfonyl chloride in the reaction mixture.

Safety Precautions: Sulfonyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of different sulfonyl chlorides.

G Workflow for Comparing Sulfonyl Chloride Reactivity A This compound F Theoretical Prediction (Hammett Equation) A->F G Experimental Measurement (Kinetic Studies) A->G B p-Toluenesulfonyl chloride B->F B->G C Benzenesulfonyl chloride C->F C->G D p-Nitrobenzenesulfonyl chloride D->F D->G E Methanesulfonyl chloride E->G H Quantitative Data Table F->H G->H I Reactivity Ranking H->I J Structure-Reactivity Relationship I->J

Caption: A flowchart outlining the process for comparing the reactivity of various sulfonyl chlorides.

Signaling Pathway of Nucleophilic Attack

The reaction of a sulfonyl chloride with a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom. The following diagram illustrates this general pathway.

G General Mechanism of Nucleophilic Attack on a Sulfonyl Chloride Reactants Sulfonyl Chloride (R-SO₂Cl) + Nucleophile (Nu-H) TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Intermediate Tetrahedral Intermediate (optional, can be a transition state) TransitionState->Intermediate Products Sulfonamide/Sulfonate Ester (R-SO₂-Nu) + HCl Intermediate->Products Chloride Elimination

Caption: A simplified diagram showing the general mechanism of nucleophilic attack on a sulfonyl chloride.

Conclusion

This compound is a valuable reagent for organic synthesis, exhibiting enhanced reactivity due to the electron-withdrawing nature of the formyl group. This guide provides a framework for understanding and comparing its reactivity with other common sulfonyl chlorides, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. The provided theoretical background, comparative data, and experimental protocol serve as a practical resource for professionals in the field of drug development and chemical research.

References

Kinetic Showdown: 3-Formylbenzenesulfonyl Chloride in the Ring with its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, a deep understanding of reaction kinetics is paramount for process optimization and the elucidation of reaction mechanisms. This guide provides a comparative kinetic analysis of reactions involving 3-Formylbenzenesulfonyl chloride, a versatile reagent, benchmarked against other substituted benzenesulfonyl chlorides. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, we aim to equip researchers, scientists, and drug development professionals with the tools to make informed decisions in their work.

Comparative Kinetic Data

The reactivity of this compound can be contextualized by comparing its expected reaction rates with those of other benzenesulfonyl chlorides featuring a range of electronic-donating and electron-withdrawing substituents. The following tables summarize key kinetic data from studies on the hydrolysis and aminolysis of various substituted benzenesulfonyl chlorides.

Table 1: First-Order Rate Constants for the Solvolysis (Hydrolysis) of Substituted Benzenesulfonyl Chlorides in Water

Substituent (X)Temperature (°C)k (x 10⁻⁴ s⁻¹)[1]
4-Methoxy1523.89
4-Methyl1513.57
Hydrogen (Unsubstituted)1511.04
4-Bromo157.447
4-Nitro159.373
3-Nitro-Data not available

Table 2: Second-Order Rate Constants for the Isotopic Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides in Acetonitrile at 25°C

Substituent (X)k₂₅ (x 10⁻⁴ M⁻¹s⁻¹)[2]
4-Dimethylamino0.11
4-Methoxy0.35
4-Methyl0.67
Hydrogen (Unsubstituted)1.33
4-Fluoro1.48
4-Chloro2.50
4-Bromo2.89
3-Trifluoromethyl12.9
4-Nitro30.2

The alkaline hydrolysis of substituted benzenesulfonyl chlorides follows the Hammett equation with a ρ-value of +1.564, indicating that electron-withdrawing groups accelerate the reaction[3]. Similarly, the chloride-chloride exchange reaction has a ρ-value of +2.02, also showing a significant rate enhancement with electron-withdrawing substituents[2].

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable kinetic analysis. Below are methodologies for key experiments relevant to the study of sulfonyl chloride reactivity.

Protocol 1: Kinetic Analysis of Sulfonyl Chloride Hydrolysis via Conductometry

This method is suitable for monitoring the hydrolysis of sulfonyl chlorides as the reaction produces ions, leading to a change in the conductivity of the solution[1].

Materials:

  • Substituted benzenesulfonyl chloride

  • High-purity water

  • Conductivity meter and cell

  • Constant temperature bath

  • Data acquisition system

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone).

  • Equilibrate a known volume of high-purity water in the conductivity cell within the constant temperature bath to the desired reaction temperature.

  • Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the water with vigorous stirring.

  • Immediately begin recording the conductivity of the solution at regular time intervals using the data acquisition system.

  • Continue monitoring until the conductivity reaches a stable plateau, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the conductivity-time data to a first-order rate equation.

Protocol 2: Kinetic Analysis of the Reaction of Sulfonyl Chlorides with Amines via UV-Visible Spectrophotometry

This technique is applicable when either the reactants or the products have a distinct chromophore that allows for the reaction to be monitored spectrophotometrically.

Materials:

  • Substituted benzenesulfonyl chloride

  • Amine (e.g., aniline)

  • Aprotic solvent (e.g., acetonitrile)

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the sulfonyl chloride and the amine in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.

  • In a quartz cuvette, place the solution of the reactant in excess (to ensure pseudo-first-order conditions) and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the limiting reactant's stock solution to the cuvette, mixing quickly and thoroughly.

  • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) is obtained by plotting the natural logarithm of the absorbance (if monitoring a reactant) or ln(A_∞ - A_t) (if monitoring a product) versus time. The slope of the resulting linear plot will be -k_obs.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the generally accepted reaction mechanism for the nucleophilic substitution on a sulfonyl chloride and a typical experimental workflow for kinetic analysis.

G cluster_reagents Reagents cluster_transition_state Transition State cluster_products Products SulfonylChloride R-SO₂Cl TS [R-SO₂(Cl)(NuH)]⁻ SulfonylChloride->TS Nucleophilic Attack Nucleophile Nu-H Nucleophile->TS Product R-SO₂-Nu TS->Product Chloride Elimination Byproduct HCl TS->Byproduct

Caption: SN2-like mechanism for the reaction of a sulfonyl chloride with a nucleophile.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepReagents Prepare Reagent Stock Solutions TempEquil Equilibrate Reaction Mixture to Temperature PrepReagents->TempEquil Initiate Initiate Reaction TempEquil->Initiate Monitor Monitor Reaction Progress (e.g., UV-Vis, Conductivity) Initiate->Monitor PlotData Plot Kinetic Data Monitor->PlotData CalcRate Calculate Rate Constant PlotData->CalcRate

References

A Comparative Analysis of 3-Formylbenzenesulfonyl Chloride Reactivity with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-formylbenzenesulfonyl chloride with a range of common nucleophiles, including amines, thiols, and alcohols. Due to the electrophilic nature of the sulfonyl chloride group, this compound is a versatile reagent in organic synthesis and bioconjugation. Understanding its reactivity profile is crucial for controlling reaction outcomes and minimizing off-target effects in complex molecular environments. This document summarizes the expected reactivity, presents illustrative experimental data, and provides standardized protocols for assessing these reactions.

Comparative Reactivity of Nucleophiles

The reactivity of nucleophiles with this compound is primarily governed by the nucleophilicity of the attacking atom. Generally, thiols are more nucleophilic than amines, which are, in turn, more reactive than alcohols. This trend is reflected in the reaction rates and conditions required to achieve successful sulfonylation.

Nucleophile ClassRepresentative NucleophileExpected Relative ReactivityTypical Reaction ConditionsProduct
Amines Primary & Secondary AminesHighRoom temperature, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.[1][2]Sulfonamide
Thiols Aliphatic & Aromatic ThiolsVery HighCan react readily, sometimes without a catalyst, though a base is often used.[3][4]Thiosulfonate
Alcohols Primary & Secondary AlcoholsModerateTypically requires activation or stronger reaction conditions, such as elevated temperatures and a strong base or catalyst (e.g., pyridine).[5][6]Sulfonate Ester

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to specific research needs.

General Procedure for Amine Sulfonylation
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (used as solvent), to the solution.[2]

  • Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonamide by column chromatography or recrystallization.

General Procedure for Thiol Sulfonylation
  • Dissolution: Dissolve the thiol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition (Optional but Recommended): Add a base such as triethylamine or pyridine (1.1 equivalents) to the solution to form the more nucleophilic thiolate.

  • Reagent Addition: Add this compound (1.05 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow similar work-up and purification procedures as described for amine sulfonylation.

General Procedure for Alcohol Sulfonylation
  • Dissolution: Dissolve the alcohol (1.0 equivalent) in pyridine, which acts as both the solvent and the base.[5][7]

  • Reagent Addition: Cool the solution to 0 °C and add this compound (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours. The reaction may require heating depending on the reactivity of the alcohol.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute aqueous HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the sulfonate ester product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction mechanism of this compound with nucleophiles and a typical experimental workflow.

Reaction_Mechanism reagents This compound (Electrophile) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->intermediate product Sulfonylated Product (Sulfonamide, Thiosulfonate, Sulfonate Ester) intermediate->product Chloride Elimination hcl HCl intermediate->hcl

Caption: General reaction mechanism of this compound with a nucleophile.

Experimental_Workflow start Start: Reactants & Solvent dissolve Dissolve Nucleophile and Base start->dissolve add_reagent Add 3-Formylbenzenesulfonyl Chloride Solution dissolve->add_reagent react Reaction Stirring (Monitor Progress) add_reagent->react workup Aqueous Work-up & Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify analyze Product Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for cross-reactivity studies.

Nucleophilicity_Comparison title Relative Nucleophilicity Trend thiol Thiol (R-SH) amine Amine (R-NH2) thiol->amine More Nucleophilic alcohol Alcohol (R-OH) amine->alcohol More Nucleophilic

Caption: Comparison of the relative nucleophilicity of common functional groups.

References

Safety Operating Guide

Personal protective equipment for handling 3-Formylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Formylbenzenesulfonyl chloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar sulfonyl chlorides. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or potentially greater hazards than its analogues.

Immediate Safety Concerns

This compound is anticipated to be a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It is also likely to be moisture-sensitive and may react with water to release toxic gases.[3][4][5][6] Inhalation, ingestion, or skin contact can lead to significant injury.[1][7]

Emergency First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4][5][7] Seek immediate medical attention.[2][3][4][5][7]
Skin Contact Immediately remove all contaminated clothing and shoes.[2][3][4][5][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2][3][4][7]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If breathing is difficult or absent, provide artificial respiration.[2][3][7] Seek immediate medical attention.[1][2][3][7]
Ingestion Rinse the mouth with water.[1][5][7] Do NOT induce vomiting.[1][2][3][4][5][7] If the victim is conscious, give them a small amount of water to drink.[1][2] Never give anything by mouth to an unconscious person.[2][3][5] Seek immediate medical attention.[1][2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecifications
Eye/Face Protection Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7]
Skin Protection Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3][5][7] This includes a lab coat, and for larger quantities, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][7] If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[8] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[5][9][7]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Assess_Task Assess Task & Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determine Requirements Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Check Integrity Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Clean_Reusable_PPE Clean/Sanitize Reusable PPE Doff_PPE->Clean_Reusable_PPE Dispose_Single_Use_PPE Dispose of Single-Use PPE Doff_PPE->Dispose_Single_Use_PPE Wash_Hands Wash Hands Thoroughly Clean_Reusable_PPE->Wash_Hands Dispose_Single_Use_PPE->Wash_Hands

Caption: Workflow for the correct selection and use of PPE when handling hazardous chemicals.

Operational Plan: Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[7] Do not breathe vapors or mists.[5][7]

  • Moisture Sensitivity: This chemical is likely to be sensitive to moisture.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, and avoid exposure to moist air or water.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][7] Do not eat, drink, or smoke in the work area.[1]

Storage Plan

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7][8]

  • Location: Store in a designated corrosives area.[5][9][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[5][6]

  • Labeling: Ensure containers are properly labeled.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.[9][7][8]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use water.[5][6]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[5][7][8]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[5]

  • Regulations: Dispose of the waste material at an approved hazardous waste treatment, storage, and disposal facility, in accordance with local, regional, and national regulations.[1][5][9][7] Do not allow the product to enter drains or waterways.[1][9][7][8]

  • Contaminated PPE: Dispose of contaminated single-use PPE as hazardous waste.

Disposal_Plan Chemical_Spill Chemical Spill Occurs Assess_Risk Assess Risk & Evacuate Chemical_Spill->Assess_Risk Don_PPE_Spill Don Appropriate PPE Assess_Risk->Don_PPE_Spill Contain_Spill Contain Spill with Inert Material (No Water) Don_PPE_Spill->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose as Hazardous Waste (Follow Regulations) Decontaminate_Area->Dispose_Waste Waste_Generated Routine Experimental Waste Waste_Generated->Collect_Waste

Caption: Logical flow for the safe disposal of this compound and related waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.